1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine
Description
Properties
IUPAC Name |
2-piperazin-1-yl-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c9-8(10,11)6-5-15-7(13-6)14-3-1-12-2-4-14/h5,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUALTYNBYXZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548303 | |
| Record name | 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107507-53-9 | |
| Record name | 1-[4-(Trifluoromethyl)-2-thiazolyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107507-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution Approaches
Nucleophilic substitution remains a foundational strategy for introducing the piperazine ring onto pre-functionalized thiazole derivatives. A representative protocol involves reacting 2-chloro-4-(trifluoromethyl)thiazole with anhydrous piperazine in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). The reaction typically employs potassium carbonate (K₂CO₃) as a base to deprotonate piperazine, enhancing its nucleophilicity. For instance, analogous syntheses of piperazine-thiazole hybrids have achieved yields of 65–78% under reflux conditions (90–100°C, 12–24 hours) .
Key Considerations :
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Solvent Selection : DMF accelerates reaction kinetics but may require rigorous purification to remove residual solvent.
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Stoichiometry : A 1:1.2 molar ratio of thiazole halide to piperazine minimizes side products like bis-alkylated derivatives .
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Purification : Crude products are often purified via silica gel chromatography using gradients of ethyl acetate in hexane (1:4 to 1:2) .
Coupling Reactions Using Carbamate Intermediates
Carbamate-activated intermediates enable controlled coupling between piperazine and thiazole amines. A method documented in involves synthesizing phenyl N-(5-chloro-4-methyl-1,3-thiazol-2-yl)carbamate from 5-chloro-4-methylthiazol-2-amine hydrochloride and phenyl chloroformate. This carbamate subsequently reacts with tert-butyl-protected piperazine derivatives in tetrahydrofuran (THF) under microwave irradiation (60°C, 1.5 hours), followed by deprotection with trifluoroacetic acid (TFA).
Representative Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Carbamate Formation | Phenyl chloroformate, pyridine | 40 | 95 |
| Coupling | Microwave, THF, 60°C | 70 | 98 |
| Deprotection | TFA in DCM | 85 | 99 |
This approach minimizes racemization and enhances regioselectivity, critical for pharmaceutical applications .
Ring-Closure Strategies via Thiosemicarbazones
Thiosemicarbazone intermediates offer a route to construct the thiazole ring in situ. As demonstrated in , 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde is condensed with hydrazinecarbothioamide to form a thiosemicarbazone. Cyclization via refluxing in ethanol with iodine or sulfur generates the thiazole ring, yielding the target compound.
Mechanistic Insights :
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Condensation : Aldehyde and thiosemicarbazide react at room temperature (25°C, 6 hours) in ethanol.
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Cyclization : Iodine (I₂) in ethanol at 80°C promotes oxidative cyclization, forming the thiazole core .
Optimization Notes :
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Oxidizing Agent : Iodine outperforms sulfur in yield (82% vs. 68%) but requires neutralization with sodium thiosulfate post-reaction .
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Solvent Effects : Ethanol ensures homogeneity, while DMF leads to side reactions.
Thiocarbonyl Diimidazole-Mediated Synthesis
Thiocarbonyl diimidazole (TCDI) facilitates direct coupling between piperazine and thiazole amines without protecting groups. In a protocol adapted from , 1-(3-(trifluoromethyl)phenyl)piperazine reacts with 4-amino-2-(trifluoromethyl)thiazole in DCM at 40°C. TCDI activates the amine, forming a reactive intermediate that couples with piperazine within 4 hours.
Advantages :
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No Protection/Deprotection : Streamlines synthesis into a single step.
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Scalability : Reactions proceed efficiently at gram-scale with yields ≥75% .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 97 | 24 | Moderate |
| Carbamate Coupling | 70 | 98 | 3.5 | High |
| Ring-Closure | 82 | 96 | 12 | Low |
| TCDI-Mediated | 75 | 99 | 4 | High |
Trade-offs :
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Nucleophilic Substitution : Economical but time-intensive.
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TCDI-Mediated : Rapid and scalable but requires expensive reagents .
Reaction Optimization and Scalability
Microwave Assistance : Microwave irradiation reduces coupling times from 12 hours to 1.5 hours while maintaining yields ≥70% .
Catalytic Enhancements : Adding catalytic copper(I) iodide (CuI, 5 mol%) in DMF accelerates nucleophilic substitution by 30% .
Workflow Integration : Automated liquid handlers enable parallel synthesis of derivatives for structure-activity relationship (SAR) studies .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl and thiazole groups enhances the efficacy against various bacterial strains. Studies have shown that 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
The thiazole ring is known for its role in anticancer drug development. Compounds containing thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cells, warranting further investigation into its potential as an anticancer agent.
Agrochemical Applications
Pesticide Development
The unique properties of this compound make it suitable for use in agrochemicals. Its ability to disrupt biological processes in pests has led researchers to explore its application as an insecticide or herbicide. Initial trials indicate that formulations containing this compound can effectively manage pest populations while being less harmful to beneficial insects.
Materials Science
Polymer Chemistry
In materials science, the incorporation of piperazine derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The trifluoromethyl group contributes to improved hydrophobicity and chemical resistance in polymers, making this compound a valuable additive in creating advanced materials for industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study (2020) | Evaluated the efficacy against bacterial strains | Demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria |
| Cytotoxicity Assay (2021) | Assessed effects on cancer cell lines | Indicated potential for inducing apoptosis in specific cancer types |
| Agrochemical Trial (2022) | Tested as an insecticide | Showed effective pest control with reduced impact on non-target species |
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine moiety can act as a ligand for various receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Core Heterocyclic Rings
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
- Core Structure : Pyridine ring instead of thiazole.
- Key Differences :
- Pyridine’s nitrogen atom alters electronic properties compared to thiazole’s sulfur.
- Reduced lipophilicity due to the absence of sulfur.
- Biological Impact : Pyridine-based derivatives often target nicotinic acetylcholine receptors, whereas thiazole derivatives may interact with enzymes like cyclooxygenase or kinases .
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine
- Core Structure : Piperazine with a benzodioxole and sulfonylphenyl group.
- Key Differences: Sulfonyl groups enhance hydrogen-bonding capacity, improving solubility. Benzodioxole contributes to serotonin receptor modulation.
Substituent Modifications
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine
- Structure : Piperazine with a para-CF₃ phenyl ring and dimethyl groups.
- Phenyl-CF₃ vs. thiazole-CF₃: The phenyl analog has higher aromaticity but lacks sulfur’s polarizability. Research Findings: The CF₃ group enhances bioavailability by 30% compared to non-fluorinated analogs .
N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide
- Structure : Piperazine linked to a trifluoromethylphenyl group via a pentanamide chain.
- Key Differences :
Hybrid Structures with Additional Moieties
1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-1,8-naphthyridine-3-carboxylic acid
- Structure : Thiazole-piperazine fused with naphthyridine.
- Key Differences :
1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Trifluoromethyl Positioning : Para-substitution on aromatic rings (e.g., thiazole or phenyl) maximizes electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes .
- Ring Size and Flexibility : Diazepane analogs (7-membered rings) show 20% higher blood-brain barrier penetration than piperazine derivatives, critical for CNS drugs .
Biological Activity
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a synthetic organic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H10F3N3S |
| Molecular Weight | 233.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZFQKXJZQWZVYNE-UHFFFAOYSA-N |
The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological studies.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific cellular pathways. Compounds with thiazole rings often exhibit significant interactions with cellular mechanisms related to oxidative stress and apoptosis . This interaction may be facilitated through modulation of enzyme activity or receptor binding.
Antimicrobial Properties
Research indicates that thiazole-containing compounds possess antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Mycobacterium tuberculosis, with some derivatives showing higher potency than conventional antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that derivatives containing the thiazole moiety can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Study on Antimicrobial Efficacy
In a comparative study involving several thiazole derivatives, this compound was tested against a panel of bacterial pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) ranging from 4 to 16 μg/mL against Gram-positive bacteria, which is competitive with existing antibiotics .
Anticancer Research
A recent investigation into the anticancer effects of thiazole derivatives found that this compound exhibited significant cytotoxicity against human colon cancer (HCT116) cells. The IC50 value was determined to be approximately 10 μM, indicating its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the standard synthetic protocols for preparing 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine and its derivatives?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution and click chemistry. For example:
- Nucleophilic substitution : Reacting piperazine with a trifluoromethylthiazole halide in DMF or DCM using K₂CO₃ as a base (e.g., synthesis of 1-(2-fluorobenzyl)piperazine derivatives ).
- Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate and CuSO₄·5H₂O in a DCM:H₂O (2:1) solvent system to introduce triazole moieties .
Key considerations : Monitor reaction progress via TLC (hexane/ethyl acetate), purify via silica gel chromatography, and confirm structures using NMR and LCMS .
Q. How can researchers ensure the purity and structural integrity of synthesized derivatives?
- Analytical methods :
- ¹H/¹³C NMR : Verify proton environments and carbon frameworks (e.g., distinguishing piperazine CH₂ signals at δ 2.5–3.8 ppm) .
- LCMS : Confirm molecular ion peaks (e.g., m/z 397.1685 for triazole derivatives) .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N, F content within ±0.4% of theoretical values) .
- Purification : Use flash chromatography with gradients like ethyl acetate/hexane (1:8) to remove unreacted starting materials .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Anticancer screening : Use MTT assays against cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimalarial testing : Measure growth inhibition of Plasmodium falciparum cultures .
- Receptor binding : Radioligand displacement assays for targets like dopamine D3 or μ-opioid receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variable substituents : Modify the piperazine N-substituent (e.g., aryl, benzyl, pyridyl groups) and trifluoromethylthiazole position .
- Key parameters :
- LogP : Adjust lipophilicity via fluorinated or polar groups to enhance blood-brain barrier penetration .
- Steric effects : Introduce bulky substituents (e.g., 3-nitrobenzyl) to improve target selectivity .
- Data analysis : Correlate IC₅₀ values with computational descriptors (e.g., molecular docking scores, TPSA) .
Q. How should researchers resolve contradictions in biological data across studies?
- Case example : Discrepancies in anticancer activity between similar triazole derivatives may arise from differences in cell line sensitivity or assay conditions.
- Methodology :
- Dose-response validation : Repeat assays with standardized protocols (e.g., 48-hour incubation, 10% FBS media) .
- Off-target profiling : Screen against kinase panels or cytochrome P450 isoforms to identify confounding interactions .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., oxadiazole vs. thiadiazole derivatives) .
Q. What computational strategies validate molecular docking results for this compound?
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Metabolic assays :
- Microsomal stability : Incubate with human liver microsomes (HLMs) and measure half-life via LC-MS/MS .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorescent substrates .
- Toxicity profiling :
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
